2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid
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Overview
Description
2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid is a chemical compound that is commonly referred to as FSPAA. It is a sulfonamide derivative that has been widely studied for its potential applications in the field of medicinal chemistry. FSPAA has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. In
Scientific Research Applications
Structural and Analytical Studies
- Ortho-fluorophenylglycine Analysis : A study involving a monofluorinated molecule similar to 2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid, ortho-fluorophenylglycine, highlights its structural characteristics such as the planar acetate anion and the hydrogen bonding patterns within its crystal structure. This research provides insights into the molecular configurations and interactions that could be relevant for substances with similar structural features, including this compound (Burns & Hagaman, 1993).
Chemical Synthesis and Applications
- Hydroxyl Group Protection : The synthesis and application of a protective group, 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec), for hydroxyl groups in carbohydrate chemistry highlight innovative methods in organic synthesis that could be applicable to modifying or protecting compounds like this compound for specific scientific applications (Spjut, Qian, & Elofsson, 2010).
Environmental and Biological Interactions
- Biotransformation of Environmental Chemicals : A study on the biotransformation of perfluoroalkyl acid precursors, including substances structurally related to this compound, provides valuable information on the environmental fate and effects of these compounds. The research covers microbial strains, activated sludge, plants, and earthworms, contributing to our understanding of how such substances may be processed in various ecosystems (Zhang et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(2-fluoro-4-sulfamoylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O4S/c9-6-3-5(16(10,14)15)1-2-7(6)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)(H2,10,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXRDQUQDNCISD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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